2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid
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Overview
Description
2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These activities suggest that the compound may interact with various cellular targets, potentially including enzymes, receptors, or DNA.
Mode of Action
For instance, they can inhibit enzyme activity, bind to receptors, or interfere with DNA replication . The specific interactions depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
For example, these compounds may interfere with the synthesis of essential cellular components, disrupt signal transduction pathways, or induce cell death .
Pharmacokinetics
For instance, the presence of the acetic acid moiety may enhance the compound’s solubility, potentially improving its bioavailability .
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, potential effects could include the inhibition of microbial growth, the suppression of viral replication, or the induction of cancer cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid are largely attributed to the presence of the 1,3,4-thiadiazole moiety . This moiety is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often characterized by the ability of thiadiazole derivatives to disrupt processes related to DNA replication .
Cellular Effects
This compound can influence cell function in various ways. For instance, it has been reported to exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans . This suggests that it may impact cell signaling pathways, gene expression, and cellular metabolism in these organisms .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated control systems to monitor and adjust the reaction parameters. The use of high-purity starting materials and efficient purification techniques such as recrystallization or chromatography ensures the production of high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetic acid
- 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid
- 2-(5-Nitro-1,3,4-thiadiazol-2-yl)acetic acid
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is unique due to the presence of the methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets .
Properties
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVQOJGVNCLRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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